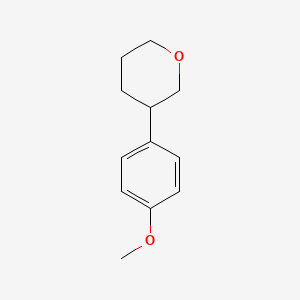![molecular formula C20H18N2OS B14122059 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of benzo[a]phenoxazine, featuring a diethylamino group at the 9-position and a thione group at the 5-position. It is closely related to Nile Red, a well-known fluorescent dye used in histological staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione typically involves the reaction of 1-naphthols or 1,3-naphthalenediols with appropriate reagents to introduce the diethylamino and thione groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The diethylamino group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione has several applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and environmental changes.
Biology: Employed in histological staining to visualize cellular structures and lipid droplets.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of optical sensors and other analytical tools
Mécanisme D'action
The mechanism of action of 9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications. The diethylamino and thione groups play a crucial role in modulating the compound’s electronic properties and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nile Red: A closely related compound with a similar structure but different functional groups.
Chromoionophore III: Another related compound used in optical sensing applications.
Uniqueness
9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione is unique due to its specific combination of diethylamino and thione groups, which confer distinct electronic and fluorescent properties. This makes it particularly valuable for specialized applications in fluorescence microscopy and optical sensing.
Propriétés
Formule moléculaire |
C20H18N2OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
9-(diethylamino)benzo[a]phenoxazine-5-thione |
InChI |
InChI=1S/C20H18N2OS/c1-3-22(4-2)13-9-10-16-17(11-13)23-18-12-19(24)14-7-5-6-8-15(14)20(18)21-16/h5-12H,3-4H2,1-2H3 |
Clé InChI |
DRUCWUWYYHXKPT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=S)C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride](/img/structure/B14121979.png)
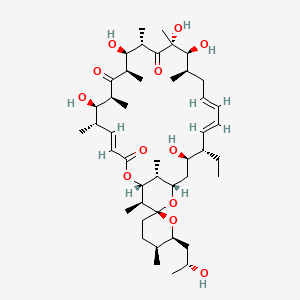
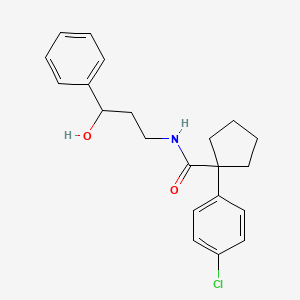
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B14121991.png)
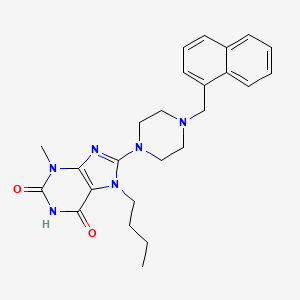
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
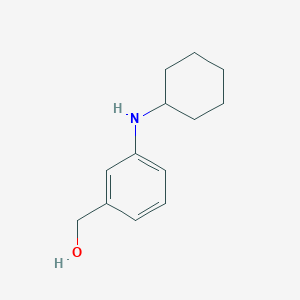
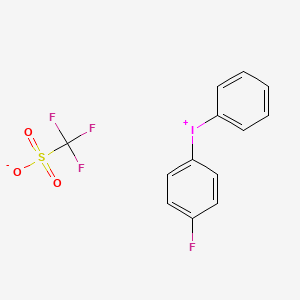

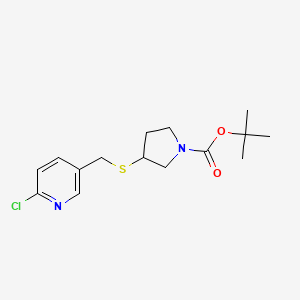
![4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one](/img/structure/B14122026.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
